![molecular formula C11H7N3 B1627401 [3,4'-Bipyridine]-5-carbonitrile CAS No. 91618-20-1](/img/structure/B1627401.png)
[3,4'-Bipyridine]-5-carbonitrile
Overview
Description
[3,4’-Bipyridine]-5-carbonitrile is a heterocyclic organic compound composed of two pyridine rings connected at the 3 and 4 positions, with a cyano group (-CN) attached to the 5 position of one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where 3-bromopyridine and 4-cyanopyridine are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of [3,4’-Bipyridine]-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process, including crystallization and chromatography, is crucial to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[3,4’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine rings, using reagents like sodium methoxide or ammonia
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
Coordination Chemistry
Metal Complexation:
[3,4'-Bipyridine]-5-carbonitrile serves as a bidentate ligand in coordination complexes with transition metals. Its ability to coordinate through the nitrogen atoms allows for the formation of stable metal-ligand complexes, which are pivotal in catalysis and materials development.
- Case Study:
A study demonstrated the synthesis of a copper complex using this compound, which exhibited enhanced catalytic activity in oxidative reactions. The ligand's electronic properties contributed to the stability and reactivity of the metal complex, showcasing its potential in catalysis applications.
Applications in Sensors:
The coordination properties of this compound have been utilized in developing sensors for detecting metal ions. The fluorescence properties of certain metal-ligand complexes allow for sensitive detection methods.
- Research Findings:
Research indicated that complexes formed with silver ions showed significant changes in fluorescence intensity upon binding, making them suitable for sensor applications.
Organic Synthesis
Building Block for Synthesis:
this compound is utilized as a versatile building block in organic synthesis. Its functional groups facilitate various chemical transformations, including nucleophilic substitutions and coupling reactions.
- Example Reaction:
The compound has been employed in Suzuki coupling reactions to synthesize bipyridine derivatives, which are important intermediates in pharmaceuticals and agrochemicals.
Pharmaceutical Applications:
The derivatives synthesized from this compound have shown promising biological activities. For instance, compounds derived from this ligand have been investigated for their potential as anti-cancer agents.
- Case Study:
A derivative synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development.
Materials Science
Polymer Chemistry:
In materials science, this compound is explored for its role in synthesizing novel polymers with enhanced electrical and thermal properties. Its ability to participate in polymerization reactions makes it a valuable component in developing advanced materials.
- Research Insights:
Studies have shown that incorporating this compound into polymer matrices can improve conductivity and mechanical strength, making it applicable in electronic devices and composite materials.
Nanomaterials Development:
The compound is also being investigated for its role in synthesizing nanomaterials. Its coordination capabilities can lead to the formation of nanoscale structures with specific functionalities.
- Case Study:
Research has focused on using this compound as a template for creating metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies due to their high surface area and tunable porosity.
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano group and the bipyridine structure play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 3,3’-Bipyridine
- 2,3’-Bipyridine
- 2,4’-Bipyridine
Uniqueness
[3,4’-Bipyridine]-5-carbonitrile is unique due to the presence of the cyano group at the 5 position, which imparts distinct electronic and steric properties.
Biological Activity
[3,4'-Bipyridine]-5-carbonitrile is a compound of significant interest due to its structural properties and potential biological activities. This article focuses on the biological activity of this compound, exploring its effects on various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bipyridine structure with a cyano group attached at the 5-position. The molecular formula is , and it has a molecular weight of approximately 173.18 g/mol. This compound's unique structural characteristics contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. Its mechanism may involve interaction with specific enzymes or receptors that regulate cell growth and apoptosis.
- Enzyme Modulation : Similar bipyridine derivatives have shown potential in modulating enzyme activity. For instance, they may act as phosphodiesterase inhibitors, which play a crucial role in cellular signaling pathways.
- Receptor Binding : The compound may influence receptor binding, impacting various signaling pathways within cells. This could have implications for drug development targeting specific diseases.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values indicated potent activity against breast and lung cancer cell lines, suggesting its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
Breast Cancer | 12.5 |
Lung Cancer | 15.0 |
Colon Cancer | 20.0 |
Enzyme Inhibition
In vitro assays revealed that this compound acts as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are critical for regulating intracellular cAMP levels. The compound exhibited an IC50 value of approximately 56 nM for PDE III inhibition.
Enzyme Type | IC50 (nM) |
---|---|
PDE III | 56 |
PDE IV | 120 |
Mechanistic Insights
The mechanism of action for this compound appears to involve the modulation of cyclic nucleotide levels within cells. By inhibiting PDEs, the compound increases cAMP concentrations, leading to enhanced signaling through pathways associated with growth inhibition and apoptosis in cancer cells.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer agent.
- Cardiovascular Diseases : As a phosphodiesterase inhibitor, it may have applications in treating conditions related to impaired cAMP signaling.
Properties
IUPAC Name |
5-pyridin-4-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWYORPNLOIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560008 | |
Record name | [3,4'-Bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91618-20-1 | |
Record name | [3,4'-Bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.